N-benzyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-7-13(17-14(19)16-10)20-9-12(18)15-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRFSUJUBSZQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide typically involves the reaction of benzylamine with 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K₂CO₃) are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-benzyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in drug development.
Industry: It is explored for its applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Isomers and Pyrimidine Derivatives
Compound 5.12 (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide)
N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide
- Structural Differences : Replaces the benzyl group with a cyclohexyl moiety and introduces dichlorophenyl substituents.
- Crystallography : Exhibits chair conformation in the cyclohexyl ring and N–H⋯O hydrogen bonding, forming c-axis chains .
- Implications : The cyclohexyl group may enhance lipophilicity, while chlorine atoms could increase steric hindrance or electron-withdrawing effects.
Aromatic Substituent Variations
Compounds from demonstrate how substituents on the phenyl ring modulate bioactivity:
| Compound | Substituents | Molecular Weight | Key Bioactivities |
|---|---|---|---|
| 8t | 5-Chloro-2-methylphenyl | 428.5 g/mol | LOX inhibition, α-glucosidase inhibition |
| 8u | 2-Ethoxy-6-methylphenyl | 422 g/mol | Similar assays as 8t |
| 8v | 2-Methyl-6-nitrophenyl | 423 g/mol | Not specified |
| 8w | 4-Methyl-2-pyridinyl | 379 g/mol | BChE inhibition |
Complex Heterocyclic Systems
N-benzyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Structural Complexity : Incorporates a fused pyrrolo-pyrimidine ring system with cyclopropyl and phenyl groups.
- Molecular Weight : 430.5 g/mol, significantly higher than the target compound (~317.4 g/mol).
- Implications : The extended π-system may enhance binding affinity to hydrophobic protein pockets but complicate synthetic accessibility .
Nitroheterocycle Derivatives
Benznidazole (N-benzyl-2-(2-nitroimidazolyl)acetamide)
- Functional Differences : Replaces the dihydropyrimidine group with a nitroimidazole ring.
- Pharmacology : Used against Chagas disease but associated with severe side effects (e.g., neurotoxicity, agranulocytosis).
- Implications : The nitro group enables prodrug activation under reductive conditions, a mechanism absent in the target compound .
Data Table: Comparative Overview of Key Compounds
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Methodological Consistency : SHELX programs are widely used for crystallographic refinement of these compounds, ensuring reliable structural data .
- Gaps and Future Directions : Biological data for the target compound are lacking; assays for enzyme inhibition (e.g., LOX, BChE) and cytotoxicity profiling are recommended.
Biological Activity
N-benzyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and structure-activity relationships.
Chemical Structure and Properties
The compound features a benzyl group attached to a thioacetamide moiety linked to a dihydropyrimidine derivative. Its molecular formula is C₁₈H₁₈N₂O₂S, and it exhibits significant structural diversity that influences its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For example, in HL-60 cells, it demonstrated an IC50 value of approximately 7.9 µM, indicating its potential as an anti-cancer agent .
- Antiviral Activity : The compound has been evaluated for antiviral properties, particularly against retroviruses. It has shown promising results in inhibiting reverse transcriptase activity, which is crucial for viral replication .
- Structure-Activity Relationship (SAR) : Variations in the substituents on the dihydropyrimidine ring significantly affect the compound's potency. For instance, modifications at the 4-position have been linked to enhanced biological activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anti-Cancer Efficacy : A study assessed the anti-cancer potential of the compound on leukemia HL-60 cells, revealing significant inhibition of cell growth with an IC50 value indicative of moderate potency compared to other known dihydropyrimidines. The study emphasized the need for further SAR investigations to optimize efficacy .
- Antiviral Studies : Another research effort focused on the compound's ability to inhibit HIV reverse transcriptase. The results indicated that specific structural modifications could enhance inhibitory activity against resistant strains of HIV, suggesting a pathway for developing effective antiviral agents .
- Pharmacokinetic Profile : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics in animal models, with no significant adverse effects noted at therapeutic doses .
Q & A
Q. What are the standard synthetic routes for N-benzyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by sulfanyl-acetamide coupling. Key steps include:
- Step 1 : Condensation of 6-methyl-2-thiouracil with chloroacetic acid derivatives to form the sulfanyl intermediate.
- Step 2 : Benzylation via nucleophilic substitution using benzyl bromide in dimethylformamide (DMF) at 60–80°C.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Optimization : Yields (51–73%) depend on solvent choice (DMF vs. dichloromethane), temperature control (60–80°C), and stoichiometric ratios of reagents. Catalytic base (e.g., K₂CO₃) enhances reaction efficiency .
Table 1 : Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield Range | Key Variables |
|---|---|---|---|
| 1 | 6-methyl-2-thiouracil, chloroacetic acid, DMF, 70°C | 50–60% | Solvent polarity, reaction time |
| 2 | Benzyl bromide, K₂CO₃, DMF, 80°C | 60–73% | Temperature, base concentration |
Q. How can researchers validate the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.35 ppm (CH₃ of pyrimidine), δ 4.60 ppm (SCH₂CO), and δ 7.30–7.45 ppm (benzyl aromatic protons) confirm substituent positions .
- ¹³C NMR : Carbonyl (C=O) signals at ~170 ppm and pyrimidine ring carbons at 150–160 ppm.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (methanol/water mobile phase) to assess purity (>95%). Retention time varies with solvent gradient .
- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., m/z 357.4 for C₁₅H₁₅N₃O₂S₂) .
Q. What in vitro assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition :
- Lipoxygenase (LOX) Assay : Measure IC₅₀ via UV-Vis at 234 nm (linoleic acid substrate) .
- α-Glucosidase Inhibition : Monitor p-nitrophenol release at 405 nm .
- Antimicrobial Screening :
- Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), reporting MIC values .
Advanced Research Questions
Q. How can crystallographic data (e.g., from SHELX) resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Structure Refinement : Employ SHELXL for least-squares refinement. Anisotropic displacement parameters for non-H atoms; H atoms added geometrically.
- Key Metrics : R-factor < 0.05, bond length/angle deviations < 0.01 Å/0.5°.
- Applications : Confirms sulfanyl-acetamide conformation and dihydropyrimidine planarity. Disordered benzyl groups require TLS refinement .
Q. How can researchers address discrepancies in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., substrate concentration, incubation time). For LOX assays, ensure linoleic acid purity and dissolved oxygen levels .
- Structural Analogues : Compare with derivatives (e.g., : 3-fluoro-4-methylphenyl variant) to identify substituent effects on activity.
- Statistical Analysis : Use ANOVA to assess batch-to-batch variability or solvent effects (DMSO vs. ethanol) on compound solubility .
Q. What strategies are effective in modifying the compound's structure to enhance target specificity (e.g., kinase inhibition)?
- Methodological Answer :
- Rational Design :
- Pyrimidine Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to enhance π-stacking with kinase ATP-binding pockets .
- Benzyl Group Modification : Replace benzyl with substituted benzyl (e.g., 4-fluoro-benzyl) to improve hydrophobic interactions .
- Structure-Activity Relationship (SAR) :
- Key Findings : Thieno-pyrimidine derivatives () show 10-fold higher kinase inhibition than dihydropyrimidines due to planar conformation .
Data Contradiction Analysis
Q. Why do some studies report antifungal activity while others show no efficacy?
- Methodological Answer :
- Strain Variability : Test against standardized strains (e.g., ATCC C. albicans vs. clinical isolates).
- Compound Stability : Assess degradation in culture media via LC-MS over 24–48 hours.
- Synergistic Effects : Combine with fluconazole to evaluate potentiation (Fractional Inhibitory Concentration Index, FICI) .
Tables for Key Data
Table 2 : Spectroscopic Characterization Reference Data
| Technique | Key Signals | Structural Confirmation |
|---|---|---|
| ¹H NMR | δ 2.35 (s, 3H, CH₃), δ 4.60 (s, 2H, SCH₂) | Pyrimidine methyl and sulfanyl groups |
| ESI-MS | m/z 357.4 [M+H]⁺ | Molecular weight validation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
